molecular formula C8H10ClN B8586586 2-Chloro-4-ethylaniline

2-Chloro-4-ethylaniline

Cat. No.: B8586586
M. Wt: 155.62 g/mol
InChI Key: IGZKDQMKUYWMOI-UHFFFAOYSA-N
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Description

2-Chloro-4-ethylaniline (CAS 30273-39-3) is an aromatic amine derivative with the molecular formula C₈H₁₀ClN and a molecular weight of 155.6 g/mol. Its structure features a chlorine atom at the 2-position and an ethyl group at the 4-position of the aniline ring. Key physical properties include a density of 1.09 g/mL at 25°C, as reported in custom synthesis data . The compound is used in medicinal chemistry, particularly in hydrochloride salt form (CAS 1214622-59-9), for drug development intermediates .

Properties

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

IUPAC Name

2-chloro-4-ethylaniline

InChI

InChI=1S/C8H10ClN/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3

InChI Key

IGZKDQMKUYWMOI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

4-Chloro-2-methylaniline (4-Chloro-o-toluidine)

CAS 95-69-2

  • Molecular Formula : C₇H₈ClN
  • Molecular Weight : 141.6 g/mol
  • Density : 1.151 g/mL (lit.)
  • Substituents : Chlorine (4-position), methyl group (2-position).
  • Applications : Industrial intermediate in dye and pesticide synthesis.
  • Key Differences :
    • The methyl group in 4-Chloro-2-methylaniline reduces steric bulk compared to the ethyl group in 2-Chloro-4-ethylaniline, leading to a higher density (1.151 vs. 1.09 g/mL) and lower molecular weight (141.6 vs. 155.6 g/mol).
    • Reactivity: The methyl group may enhance electron-donating effects, altering electrophilic substitution patterns compared to the ethyl analog .

2-Chloro-4-methylaniline

CAS 615-65-6

  • Molecular Formula : C₇H₈ClN
  • Molecular Weight : 141.6 g/mol
  • Density : 1.151 g/mL (lit.)
  • Substituents : Chlorine (2-position), methyl group (4-position).
  • Applications : Used in organic synthesis and agrochemical research.
  • Key Differences :
    • Structural isomer of 4-Chloro-2-methylaniline, with substituent positions reversed.
    • Compared to this compound, the methyl group results in lower hydrophobicity and reduced steric hindrance, impacting solubility and reaction kinetics .

4-Chloro-N-ethyl-2-nitroaniline

CAS 2938-69-4

  • Molecular Formula : C₈H₉ClN₂O₂
  • Molecular Weight : 200.63 g/mol
  • Substituents : Chlorine (4-position), nitro group (2-position), ethylamine (N-substituent).
  • Applications : Intermediate in explosive and dye manufacturing.
  • Key Differences :
    • The nitro group introduces strong electron-withdrawing effects, increasing reactivity toward reduction compared to this compound.
    • Higher molecular weight (200.63 vs. 155.6 g/mol) and polar functional groups alter solubility and thermal stability .

5-Chloro-2-methylaniline

CAS 95-85-2

  • Molecular Formula : C₇H₈ClN
  • Molecular Weight : 141.6 g/mol
  • Applications : Research chemical in polymer and pharmaceutical synthesis.
  • Key Differences :
    • Chlorine and methyl groups are positioned at 5- and 2-positions, respectively, creating distinct electronic and steric environments.
    • Lower steric bulk compared to this compound facilitates faster nucleophilic substitution reactions .

Comparative Data Table

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Density (g/mL) Key Substituents Applications
This compound 30273-39-3 C₈H₁₀ClN 155.6 1.09 Cl (2), C₂H₅ (4) Medicinal chemistry
4-Chloro-2-methylaniline 95-69-2 C₇H₈ClN 141.6 1.151 Cl (4), CH₃ (2) Dyes, pesticides
2-Chloro-4-methylaniline 615-65-6 C₇H₈ClN 141.6 1.151 Cl (2), CH₃ (4) Agrochemicals
4-Chloro-N-ethyl-2-nitroaniline 2938-69-4 C₈H₉ClN₂O₂ 200.63 N/A Cl (4), NO₂ (2), NHCH₂CH₃ Explosives, dyes
5-Chloro-2-methylaniline 95-85-2 C₇H₈ClN 141.6 N/A Cl (5), CH₃ (2) Polymers, pharmaceuticals

Research Findings and Trends

  • Electronic Effects : Ethyl groups in this compound provide moderate electron-donating effects, enhancing stability in basic conditions compared to nitro-containing analogs .
  • Thermal Properties : Nitro-substituted analogs (e.g., 4-Chloro-N-ethyl-2-nitroaniline) exhibit lower thermal stability due to the nitro group’s propensity for decomposition .

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